1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride
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Description
Scientific Research Applications
Aurora Kinase Inhibition
One notable application of compounds structurally related to 1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride is in the inhibition of Aurora kinases. These kinases are critical in the process of cell division, and their inhibition has been studied for potential therapeutic applications in cancer treatment. For instance, compounds containing the piperidine-4-carboxylic acid moiety have shown effectiveness in inhibiting Aurora A kinase, indicating potential use in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Soluble Epoxide Hydrolase Inhibition
Compounds similar to this compound have been identified as inhibitors of soluble epoxide hydrolase (sEH). These inhibitors were discovered through high-throughput screening and optimized for potency and selectivity. The inhibition of sEH is significant in various physiological processes and disease models, suggesting a potential application for these compounds in therapeutic settings (R. Thalji et al., 2013).
properties
IUPAC Name |
1-[3-(methylaminomethyl)phenyl]piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-15-10-11-3-2-4-13(9-11)16-7-5-12(6-8-16)14(17)18;;/h2-4,9,12,15H,5-8,10H2,1H3,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETQHEQQWAEQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2CCC(CC2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.